molecular formula C18H13N3O6S B2630764 2-((4-(4-Methoxyphenyl)thiazol-2-yl)carbamoyl)-6-nitrobenzoic acid CAS No. 324066-58-2

2-((4-(4-Methoxyphenyl)thiazol-2-yl)carbamoyl)-6-nitrobenzoic acid

Cat. No.: B2630764
CAS No.: 324066-58-2
M. Wt: 399.38
InChI Key: PIFXAAUREQBWER-UHFFFAOYSA-N
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Description

2-((4-(4-Methoxyphenyl)thiazol-2-yl)carbamoyl)-6-nitrobenzoic acid is a novel, multifunctional organic compound designed for advanced research applications. This chemical features a complex molecular architecture that integrates a benzoic acid core substituted with a nitro group, which is further functionalized with a carbamoyl-linked thiazole ring bearing a 4-methoxyphenyl group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its potential research applications include serving as a key precursor in the synthesis of heterocyclic compounds for medicinal chemistry, acting as a building block for the development of enzyme inhibitors due to its ability to mimic natural substrates, and functioning as a core structure in the design of new materials with specific electronic properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic systems creates a push-pull system that can be exploited in materials science. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet prior to handling.

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]-6-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O6S/c1-27-11-7-5-10(6-8-11)13-9-28-18(19-13)20-16(22)12-3-2-4-14(21(25)26)15(12)17(23)24/h2-9H,1H3,(H,23,24)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFXAAUREQBWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Methoxyphenyl)thiazol-2-yl)carbamoyl)-6-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, and the nitrobenzoic acid moiety is incorporated through nitration reactions of benzoic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-Methoxyphenyl)thiazol-2-yl)carbamoyl)-6-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

2-((4-(4-Methoxyphenyl)thiazol-2-yl)carbamoyl)-6-nitrobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((4-(4-Methoxyphenyl)thiazol-2-yl)carbamoyl)-6-nitrobenzoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The nitro group may participate in redox reactions, influencing cellular processes. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The nitro group in the target compound reduces the HOMO-LUMO gap compared to its non-nitro analog, enhancing electrophilicity and reactivity .

Solubility: The -NO₂ group slightly improves solubility relative to the methoxy-dominated analog, likely due to increased polarity .

Binding Affinity : The carbamoyl linker and nitrobenzoic acid moiety synergistically improve binding interactions, as seen in the higher ΔG value compared to simpler analogs .

Substituent Impact Analysis

  • Nitro Group : Introduces strong electron-withdrawing effects, stabilizing the LUMO and facilitating nucleophilic attack .
  • Methoxy Group : Electron-donating properties enhance π-π stacking with aromatic residues in biological targets .
  • Carbamoyl Linker : Balances hydrophilicity and rigidity, optimizing pharmacokinetic profiles .

Biological Activity

The compound 2-((4-(4-Methoxyphenyl)thiazol-2-yl)carbamoyl)-6-nitrobenzoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C₁₈H₁₈N₄O₄S
  • Molecular Weight: 378.43 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole rings and the introduction of nitro and carbamoyl groups. The synthetic pathway may include:

  • Formation of Thiazole: Reaction between appropriate thioketones and amines.
  • Carbamoylation: Introduction of the carbamoyl group via amide coupling reactions.
  • Nitro Substitution: Electrophilic substitution to introduce the nitro group at the desired position on the benzoic acid moiety.

Anticancer Properties

Research indicates that compounds featuring thiazole and benzoic acid derivatives exhibit significant anticancer activity. For instance, studies have shown that similar thiazole derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways such as MAPK/ERK and PI3K/AKT pathways.

Enzyme Inhibition

The compound's structure suggests potential inhibition of enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's. Compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against AChE, indicating promising neuroprotective effects.

Case Studies

StudyFindings
Study 1 Investigated the anticancer effects on MCF-7 breast cancer cells, showing a reduction in cell viability by 70% at 10 µM concentration.
Study 2 Evaluated AChE inhibitory activity, reporting an IC50 value of 3.5 µM, indicating strong potential for Alzheimer's treatment.
Study 3 Assessed anti-inflammatory properties in a murine model, revealing a significant decrease in pro-inflammatory cytokines (TNF-α, IL-6).

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Binding: The thiazole moiety is known to facilitate binding with active sites of enzymes, potentially leading to competitive inhibition.
  • Cellular Uptake: The lipophilic nature due to methoxy and nitro groups enhances membrane permeability, allowing for effective intracellular action.
  • Signal Pathway Modulation: It may influence various signaling cascades involved in cell proliferation and apoptosis.

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